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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxamide

Cat. No.: B101038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies performed on various

derivatives of the quinoline-4-carboxamide scaffold. While specific studies focusing solely on 2-
Methylquinoline-4-carboxamide are not extensively available in the public domain, this

document synthesizes findings from research on structurally related compounds, offering

valuable insights into their potential as therapeutic agents. The data presented herein is

compiled from multiple studies targeting a range of diseases, including cancer, malaria,

tuberculosis, and leishmaniasis.

Performance Comparison of Quinolone-4-
Carboxamide Derivatives
The following table summarizes the quantitative data from various in silico docking studies on

quinoline-4-carboxamide derivatives against different protein targets. This allows for a

comparative assessment of their binding affinities.
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Compound
Series/Derivati
ve

Target Protein
(PDB ID)

Docking Score
(kcal/mol)

Key
Interactions

Therapeutic
Area

2-Aryl/Heteroaryl

quinoline-4-

carboxylic acids

(3d)

Malarial Protein

(1CET)
-8.29

Five hydrogen

bonds
Antimalarial

2-Aryl/Heteroaryl

quinoline-4-

carboxylic acids

(3b)

Malarial Protein

(1CET)
-8.03 - Antimalarial

2-Aryl/Heteroaryl

quinoline-4-

carboxylic acids

(3g)

Tuberculosis

Protein (2X22)
-8.36

Five hydrogen

bonds
Antituberculosis

2-Aryl/Heteroaryl

quinoline-4-

carboxylic acids

(3b)

Tuberculosis

Protein (2X22)
-7.90

Three hydrogen

bonds
Antituberculosis

2-Aryl/Heteroaryl

quinoline-4-

carboxylic acids

(3e)

Cancer Protein

(1S63)
-8.57

Four hydrogen

bonds
Anticancer

2-Aryl/Heteroaryl

quinoline-4-

carboxylic acids

(3b)

Cancer Protein

(1S63)
-7.82

Three hydrogen

bonds
Anticancer

Quinoline-6-

carboxamide

benzenesulfonat

es (2g)

P2X7 Receptor

(homology

model)

7.1

H-bonding with

Tyr628, Lys443,

Ser419 and

Asn411

Inflammation/Ca

ncer

Quinoline-6-

carboxamide

P2X7 Receptor

(homology

7.07 H-bonding with

Lys630, π-alkyl,

Inflammation/Ca

ncer
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benzenesulfonat

es (1d)

model) π-sulfur

interactions

Quinoline-6-

carboxamide

benzenesulfonat

es (3e)

P2X7 Receptor

(homology

model)

6.91

H-bonding with

Ser419, Asn411

and Lys443

Inflammation/Ca

ncer

2-Aryl-quinoline-

4-carboxylic acid

derivatives (2d)

Leishmania

major N-

myristoyltransfer

ase (LmNMT)

High docking

scores (not

specified)

Stable binding Antileishmanial

2-Aryl-quinoline-

4-carboxylic acid

derivatives (1g)

Leishmania

major N-

myristoyltransfer

ase (LmNMT)

Enhanced affinity

after MD

simulations

Stable binding Antileishmanial

2-Methyl-N-

phenylquinoline-

4-carboxamide

β-tubulin (1SA0) Not specified

Hydrogen

bonding with

Thr179, π-π

stacking with

Tyr224

Anticancer

Experimental Protocols: A Generalized In Silico
Docking Workflow
The methodologies employed in the cited studies generally follow a standardized workflow for

in silico molecular docking. A detailed, generalized protocol is outlined below.

1. Ligand and Protein Preparation:

Ligand Preparation: The 3D structures of the quinoline-4-carboxamide derivatives are

typically sketched using software like MarvinSketch and then optimized for their 3D

conformation and protonation state at physiological pH (7.4) using tools such as OpenBabel.

Protein Preparation: The crystal structure of the target protein is retrieved from the Protein

Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed.
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Hydrogen atoms are added, and charges are assigned to the protein structure using

software packages like AutoDockTools or Maestro (Schrödinger).

2. Docking Simulation:

Grid Box Generation: A grid box is defined around the active site of the target protein to

specify the search space for the ligand docking. The dimensions and coordinates of the grid

box are determined based on the location of the co-crystallized ligand or by identifying the

binding pocket using computational tools.

Molecular Docking: Docking is performed using software such as AutoDock Vina,

Schrödinger's Glide, or GOLD. These programs employ scoring functions to predict the

binding conformation and affinity of the ligand to the protein. The algorithm explores various

possible conformations of the ligand within the defined active site and ranks them based on

their calculated binding energy.

3. Analysis of Docking Results:

Binding Affinity: The docking scores, typically expressed in kcal/mol, are used to estimate the

binding affinity of the ligand to the target protein. More negative scores generally indicate a

stronger binding affinity.

Interaction Analysis: The docked poses of the ligands are visualized and analyzed to identify

key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π

stacking, with the amino acid residues in the active site. This analysis is crucial for

understanding the structure-activity relationship (SAR).

4. Molecular Dynamics (MD) Simulations:

To validate the stability of the ligand-protein complex predicted by docking, MD simulations

are often performed.[1][2][3] These simulations provide insights into the dynamic behavior of

the complex over time and can help refine the binding mode and estimate the binding free

energy more accurately.
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The following diagrams illustrate the typical workflow of an in silico docking study and a

conceptual representation of the molecular interactions.
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A generalized workflow for in silico molecular docking studies.
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Amino Acid 1

Hydrogen Bond

Amino Acid 2

Hydrophobic Interaction

Amino Acid 3

π-π Stacking

Click to download full resolution via product page

Conceptual diagram of potential molecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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